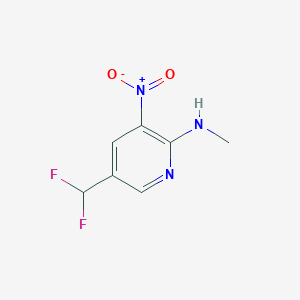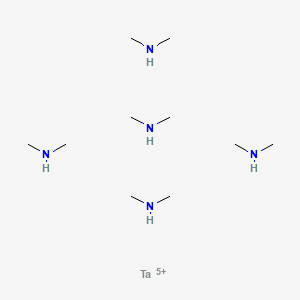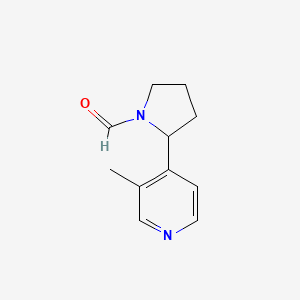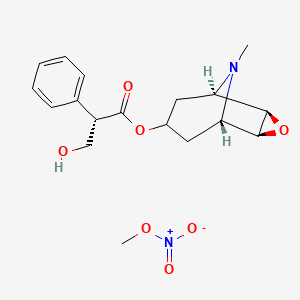
5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can modulate their biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine typically involves the introduction of the difluoromethyl group into pyridine derivatives. One common method is the radical process using oxazino pyridine intermediates, which are easily accessed from pyridines. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .
Industrial Production Methods
Industrial production methods for this compound often involve metal-catalyzed cross-couplings and C-H difluoromethylation of pyridines without pre-installed functional groups. These methods are preferred due to their efficiency and economic viability .
Analyse Chemischer Reaktionen
Reaktionstypen
5-(Difluormethyl)-N-methyl-3-nitropyridin-2-amin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Difluormethylgruppe.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Wie z. B. Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: Wie z. B. Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators.
Nukleophile: Wie z. B. Amine oder Thiole für Substitutionsreaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Pyridinoxide ergeben, während Reduktion Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
5-(Difluormethyl)-N-methyl-3-nitropyridin-2-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendung als Baustein bei der Synthese komplexerer Moleküle.
Biologie: Studien zu seinen potenziellen Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, insbesondere in der Arzneimittelforschung.
Industrie: Verwendung bei der Entwicklung von Agrochemikalien und anderen Industrieprodukten.
5. Wirkmechanismus
Der Wirkmechanismus von 5-(Difluormethyl)-N-methyl-3-nitropyridin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Difluormethylgruppe kann über Wasserstoffbrückenbindungen mit Enzymen interagieren und dient als Bioisoster für Alkohol-, Thiol- und Aminreste. Diese Wechselwirkung kann die biologische Aktivität der Verbindung modulieren und verschiedene zelluläre Prozesse beeinflussen .
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties. This interaction can modulate the biological activity of the compound, affecting various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Fluorouracil: Ein Chemotherapeutikum zur Behandlung von Krebs.
Difluormethylphenylsulfon: Verwendung bei der Synthese von Pharmazeutika.
Ethyl-7-Difluormethyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-carboxylat: Eine Verbindung mit ähnlicher Difluormethylsubstitution.
Einzigartigkeit
5-(Difluormethyl)-N-methyl-3-nitropyridin-2-amin ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl der Difluormethyl- als auch der Nitrogruppe einzigartig. Diese Kombination verleiht ihm einzigartige chemische und biologische Eigenschaften und macht ihn zu einer wertvollen Verbindung für verschiedene Anwendungen .
Eigenschaften
Molekularformel |
C7H7F2N3O2 |
|---|---|
Molekulargewicht |
203.15 g/mol |
IUPAC-Name |
5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C7H7F2N3O2/c1-10-7-5(12(13)14)2-4(3-11-7)6(8)9/h2-3,6H,1H3,(H,10,11) |
InChI-Schlüssel |
WCHUIDVXZIAKJC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=N1)C(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Acetamide, N-[(4R,6R)-2-(aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]-, rel-](/img/structure/B11820057.png)

![D-Glucose, 2-deoxy-2-[(1-oxohexyl)amino]-](/img/structure/B11820072.png)
![ethyl (2S,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate](/img/structure/B11820073.png)
![N-[1-(3-Methoxyphenyl)propan-2-yl]isobutylamine](/img/structure/B11820075.png)
![N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820079.png)


![Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt](/img/structure/B11820106.png)
![3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate](/img/structure/B11820113.png)
